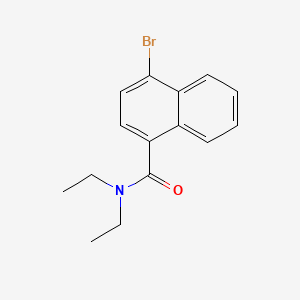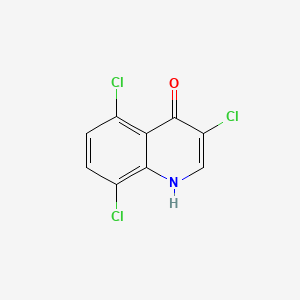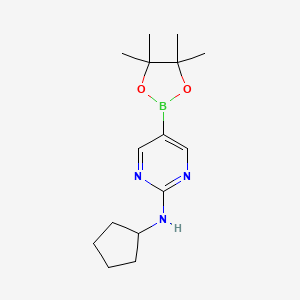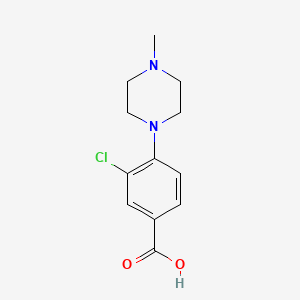![molecular formula C9H13N3O2 B598091 (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE CAS No. 102494-87-1](/img/structure/B598091.png)
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a diamine derivative that contains a nitrobenzyl group, making it versatile for various biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE typically involves the reaction of 2-nitrobenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify specific amino acid residues in proteins, thereby altering their function. This makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-aminoethyl)ethane-1,2-diamine
- N1-(2-hydroxybenzyl)ethane-1,2-diamine
- N1-(2-methylbenzyl)ethane-1,2-diamine
Uniqueness
(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the nitro group and therefore have different reactivity and applications .
Propiedades
Número CAS |
102494-87-1 |
|---|---|
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.222 |
Nombre IUPAC |
N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H13N3O2/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14/h1-4,11H,5-7,10H2 |
Clave InChI |
AEVYOOWHCJTENF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-] |
Sinónimos |
N1-(2-nitrobenzyl)ethane-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


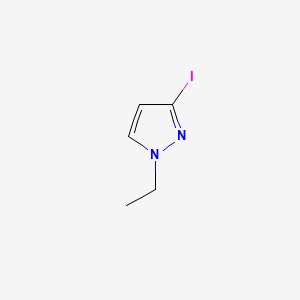
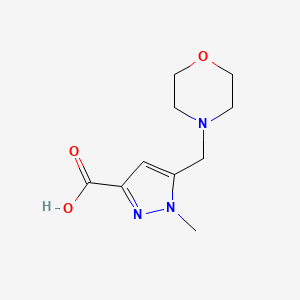
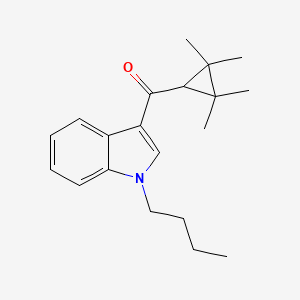

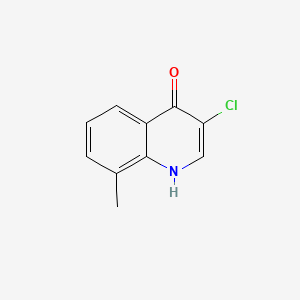
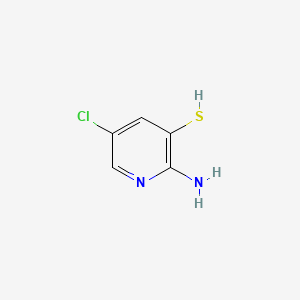
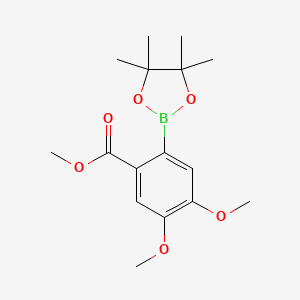
![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
